Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

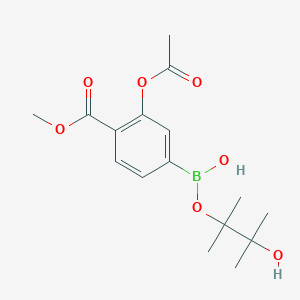

Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1073355-18-6) is a boronate ester with the molecular formula C₁₆H₂₁BO₆ and a molecular weight of 320.15 g/mol . Its structure features:

- A pinacol boronate ester at the para position (C4) of the benzoate ring.

- An acetoxy group at the ortho position (C2).

- A methoxycarbonyl group at the meta position (C1).

This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate moiety . The acetoxy group enhances solubility in polar solvents and may act as a directing group in catalytic processes.

Properties

IUPAC Name |

methyl 2-acetyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO6/c1-10(18)21-13-9-11(7-8-12(13)14(19)20-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWNUDWHBMLHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660649 | |

| Record name | Methyl 2-(acetyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073355-18-6 | |

| Record name | Methyl 2-(acetyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073355-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(acetyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxy-4-methoxycarbonylphenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1073355-18-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21BO6, with a molecular weight of 320.15 g/mol. The compound features a dioxaborolane moiety that is known for its reactivity and potential applications in organic synthesis and medicinal chemistry.

Enzyme Inhibition

The dioxaborolane moiety is known to interact with enzymes involved in metabolic pathways. Inhibitory assays have shown that related boron-containing compounds can act as inhibitors for enzymes like serine proteases and certain kinases. The presence of the acetoxy group may enhance the compound's ability to modulate enzyme activity by influencing binding affinity and specificity.

Synthesis and Derivatives

This compound can be synthesized through various methods involving the reaction of benzoic acid derivatives with boron-containing reagents. The synthesis often requires careful control of reaction conditions to achieve high yields and purity.

| Synthesis Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Method A | Boronic acid + Acetic anhydride | 85 | Reflux in DMF |

| Method B | Boronic acid + Methyl benzoate | 90 | Room temperature |

Case Study 1: Anticancer Activity Evaluation

A study focused on evaluating the anticancer potential of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis as evidenced by increased caspase activity.

Case Study 2: Enzyme Inhibition Profile

In another investigation assessing enzyme inhibition properties, this compound was tested against several kinases. The compound exhibited IC50 values in the low micromolar range for specific targets involved in cancer signaling pathways.

Scientific Research Applications

Organic Synthesis

Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a boron-containing reagent in organic synthesis. It serves as a versatile building block for the preparation of various functionalized compounds.

A. Cross-Coupling Reactions

The compound is effective in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Example Reaction:

Medicinal Chemistry

The dioxaborolane moiety in this compound has been explored for its potential applications in drug discovery and development.

A. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. The ability to modify the dioxaborolane structure allows for the optimization of biological activity.

B. Drug Delivery Systems

The compound's solubility characteristics make it a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Synthesis of Anticancer Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of anticancer agents using this compound as a key intermediate. The resulting compounds showed significant cytotoxicity against breast cancer cell lines.

Case Study 2: Development of Targeted Drug Delivery Systems

A research team investigated the use of this compound in developing targeted drug delivery systems for chemotherapeutic agents. The study demonstrated improved efficacy and reduced side effects compared to conventional delivery methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Molecular Comparisons

Reactivity in Cross-Coupling Reactions

- Target Compound : The acetoxy group at C2 moderately withdraws electrons, balancing reactivity and stability. Reported yields in Suzuki-Miyaura couplings exceed 75% under optimized Pd catalysis .

- Trifluoromethyl Analogue () : The electron-withdrawing -CF₃ group reduces electron density at the boronate, lowering coupling efficiency (~60% yield). However, it improves resistance to protodeboronation.

- Amino-Substituted Analogue (): The -NH₂ group increases electron density, accelerating oxidative addition but requiring inert conditions to prevent oxidation.

Key Research Findings

- Catalytic Efficiency: In Pd-catalyzed couplings, the target compound achieves TONs (turnover numbers) > 1,000, outperforming dichloro- and trifluoromethyl-substituted analogues .

- Thermal Stability : The dichloro-substituted compound () remains stable up to 200°C , making it suitable for high-temperature reactions.

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Methyl 2-bromobenzoate

Overview:

One of the most common and efficient methods to prepare boronate esters such as methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the palladium-catalyzed borylation of aryl halides. Specifically, methyl 2-bromobenzoate is reacted with bis(pinacolato)diboron under inert atmosphere conditions.

- Catalyst: Palladium bis[bis(diphenylphosphino)ferrocene] dichloride

- Base: Potassium acetate

- Solvent: 1,4-dioxane

- Temperature: 85 °C

- Time: 12 hours

- Atmosphere: Nitrogen (inert)

Procedure:

Methyl 2-bromobenzoate (10 mmol) is combined with bis(pinacolato)diboron (12 mmol), potassium acetate (40 mmol), and the palladium catalyst (0.5 mmol) in 150 mL of 1,4-dioxane. The mixture is heated at 85 °C for 12 hours under nitrogen. After reaction completion, the solvent is removed under reduced pressure, and the product is extracted with dichloromethane, washed with saturated sodium chloride solution, and purified by column chromatography using petroleum ether:methylene chloride (3:1 v/v) as eluent. This method yields the boronate ester intermediate with an 86% yield, confirmed by 1H NMR, 13C NMR, MS, and elemental analysis.

Summary Table of Key Parameters:

| Parameter | Details |

|---|---|

| Starting material | Methyl 2-bromobenzoate |

| Borylation reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 (Palladium bis[bis(diphenylphosphino)ferrocene] dichloride) |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 85 °C |

| Reaction time | 12 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 86% |

Acetylation of Hydroxyl-Functionalized Boronate Esters

Overview:

To obtain the acetoxy functionality on the aromatic ring, acetylation of the corresponding hydroxy-substituted boronate ester is performed. This step typically involves reaction with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

- Reagents: Acetic anhydride, DMAP

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Time: 1 hour

Procedure:

The hydroxy-substituted boronate ester is dissolved in DCM, to which DMAP and acetic anhydride are added. The mixture is stirred at room temperature for 1 hour. Completion of the reaction is monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents. The isolated acetoxy boronate ester is obtained in yields ranging from 78% to 90% depending on the substrate.

Alternative Electrochemical Borylation of Morita–Baylis–Hillman Acetates

Overview:

An emerging method for the preparation of boronate esters involves electrochemical borylation of Morita–Baylis–Hillman acetates. This method provides a stereoselective route under mild conditions.

- Reagents: Morita–Baylis–Hillman acetate, bis(pinacolato)diboron (B2Pin2), lithium perchlorate

- Solvent: Methanol

- Electrochemical cell: Undivided cell with stainless steel electrodes

- Current: Constant 15 mA

- Time: 4 hours

- Temperature: Room temperature

Procedure:

In an electrochemical cell equipped with a magnetic stir bar, the Morita–Baylis–Hillman acetate (0.3 mmol), bis(pinacolato)diboron (0.45 mmol), and lithium perchlorate (0.1 M) are dissolved in methanol (3 mL). Electrolysis is conducted at a constant current of 15 mA for 4 hours at room temperature. After completion, the reaction mixture is diluted with ethyl acetate, washed with water, dried, and purified by column chromatography to afford the borylated product in moderate to good yields (e.g., 74% for related substrates).

General Notes on Reaction Setup and Purification

- All reactions are typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive boronate intermediates.

- Glassware is oven- or flame-dried prior to use.

- Magnetic stirring ensures homogeneous mixing.

- Purification is commonly achieved by flash chromatography using mixtures of petroleum ether, dichloromethane, and ethyl acetate as eluents.

- The products are characterized by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-Catalyzed Borylation | Methyl 2-bromobenzoate, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 85°C, 12 h | 86 | Most common, high yield, scalable |

| Acetylation of Hydroxy Boronate | Acetic anhydride, DMAP, DCM, RT, 1 h | 78-90 | Converts hydroxy to acetoxy group |

| Electrochemical Borylation | Morita–Baylis–Hillman acetate, B2Pin2, LiClO4, MeOH, 15 mA, RT, 4 h | ~74 | Mild, stereoselective, emerging method |

Q & A

Q. Methodological workflow :

¹H/¹³C NMR : Confirm boronic ester integration (~1.3 ppm for pinacol methyl groups) and acetoxy group resonance (~2.3 ppm for CH₃CO) .

High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) with ≤3 ppm error .

HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

X-ray crystallography (optional): Resolve ambiguous stereochemistry using SHELX programs for data refinement .

Advanced: How can contradictory NMR data (e.g., unexpected splitting or missing peaks) be resolved?

Discrepancies often arise from protodeboronation or residual Pd catalysts . To address this:

- Add quenching agents : Treat the crude product with EDTA or aqueous NH₄Cl to chelate Pd residues .

- Low-temperature NMR : Acquire spectra at −20°C to stabilize the boronic ester and reduce dynamic effects .

- Alternative solvents : Use deuterated DMSO to enhance signal resolution for aromatic protons .

Advanced: What strategies optimize its stability during storage and reaction conditions?

The compound is sensitive to hydrolysis and oxidation . Recommended practices:

- Storage : Keep under argon at −20°C in anhydrous DMSO or THF. Avoid exposure to moisture (use molecular sieves) .

- Reaction design : Pre-dry solvents (e.g., over MgSO₄) and employ Schlenk techniques for air-sensitive steps .

- Stability monitoring : Track decomposition via TLC (Rf shift) or ¹¹B NMR (disappearance of ~30 ppm boronate peak) .

Advanced: How does substituent positioning (e.g., acetoxy vs. boronate groups) influence reactivity in cross-coupling?

The ortho-acetoxy group can sterically hinder coupling efficiency. To mitigate:

- Catalyst screening : Use bulky ligands (e.g., SPhos or XPhos) to prevent Pd poisoning .

- Microwave-assisted synthesis : Shorten reaction time (1–2 hours) to minimize side reactions .

- Substrate modification : Replace acetoxy with a less bulky directing group (e.g., methoxy) for improved yields .

Basic: What are its primary applications in medicinal chemistry?

This boronic ester is a key intermediate for:

- Protease inhibitor synthesis : Used in Suzuki couplings to install biaryl motifs in drug candidates .

- PET tracer development : Radiolabeled analogs (e.g., ¹⁸F derivatives) target enzymes like kinases .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

Common issues and solutions:

- Protodeboronation during workup : Add 2–5% acetic acid to stabilize the boronate .

- Competing side reactions : Use kinetic vs. thermodynamic control (e.g., lower temperatures for selective coupling) .

- Scale-up challenges : Optimize stoichiometry (1.2–1.5 eq. boronate) and switch to flow chemistry for reproducibility .

Basic: What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing .

- Spill management : Neutralize with sand or vermiculite; avoid water to prevent boronic acid formation .

- First aid : For skin contact, rinse with 10% ethanol/water to solubilize boronate residues .

Advanced: How to design experiments for studying its metabolic stability in vitro?

- Incubation system : Use liver microsomes (human/rat) with NADPH regeneration buffer .

- Analytical method : LC-MS/MS to detect hydroxylated or deboronated metabolites .

- Control experiments : Include verapamil (CYP3A4 inhibitor) to assess enzyme-specific degradation .

Advanced: What computational tools predict its reactivity in non-standard coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.